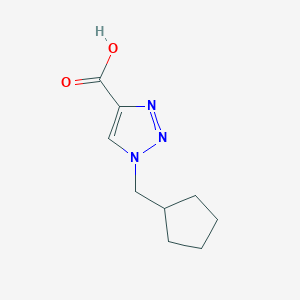
1-(Cyclopentylmethyl)-1H-1,2,3-Triazol-4-carbonsäure
Übersicht
Beschreibung
1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nachhaltige Lösungsmittel-Ersatzstoffe
1-(Cyclopentylmethyl)-1H-1,2,3-Triazol-4-carbonsäure: kann als nachhaltiges Lösungsmittel eingesetzt werden und möglicherweise gefährliche petrochemische Lösungsmittel ersetzen. Dies steht im Einklang mit den Prinzipien der grünen Chemie, die darauf abzielen, Umweltverschmutzung und chemisch bedingte Gefahren für die menschliche Gesundheit zu reduzieren .
Organische Synthese
In der organischen Chemie könnte diese Verbindung als umweltfreundliches Lösungsmittel dienen. Ihre einzigartigen Eigenschaften können Reaktionen wie organometallische Chemie, Katalyse, Zweiphasenreaktionen, Oxidationen und Radikalreaktionen aufgrund ihrer Stabilität und geringen Toxizität verbessern .
Anwendungen in der Pharmaindustrie
Das Potenzial der Verbindung als Lösungsmittel in der Pharmaindustrie ist erheblich. Sie könnte bei der Synthese von pharmazeutischen Wirkstoffen (APIs) eingesetzt werden, wo ihre geringe Toxizität und ihr hoher Siedepunkt sie zu einer attraktiven Alternative zu traditionellen Lösungsmitteln machen .
Biomasse-Umwandlung und Bio-Raffinerie
Als nachhaltiges Lösungsmittel könnte This compound eine Rolle bei Biomasse-Umwandlungsprozessen und Bio-Raffinerien spielen. Ihr Einsatz könnte zu nachhaltigeren Praktiken bei der Umwandlung von Biomasse in wertvolle Chemikalien führen .
Katalyse
Die Verbindung kann in katalytischen Prozessen verwendet werden, insbesondere in solchen, die eine stabile und nicht reaktive Lösungsmittelumgebung erfordern. Ihre Eigenschaften könnten verschiedene katalytische Reaktionen ermöglichen und zu effizienteren und saubereren Produktionsmethoden führen .
Azeotrope Destillation
In Prozessen, die die azeotrope Entfernung von Wasser erfordern, wie z. B. die Glycerin-Acetalierung, könnte diese Verbindung als Lösungsmittelmedium verwendet werden. Ihre Fähigkeit, ein positives Azeotrop mit Wasser zu bilden, macht sie für solche Anwendungen geeignet .
Eigenschaften
IUPAC Name |
1-(cyclopentylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWOSFPMZRCQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


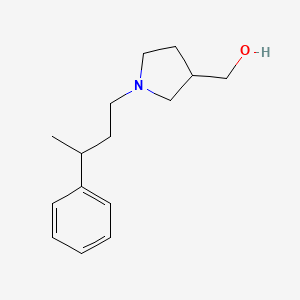
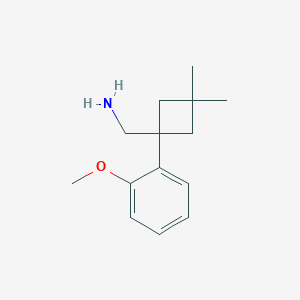
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol](/img/structure/B1466241.png)

![2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1466244.png)
![1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466245.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466250.png)
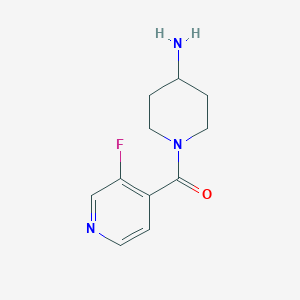
![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)
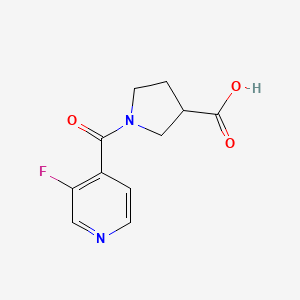


![ethyl 2-[3-(chlorosulfonyl)phenyl]acetate](/img/structure/B1466258.png)
